Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester

Physicochemical property Volatility Ester homologous series

Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester (CAS 617673-80-0) is the pentyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a well-known methionine hydroxy analog. This compound belongs to the class of HMB alkyl esters, which differ critically in alkyl chain length.

Molecular Formula C10H20O3S
Molecular Weight 220.33 g/mol
CAS No. 617673-80-0
Cat. No. B12591333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester
CAS617673-80-0
Molecular FormulaC10H20O3S
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(CCSC)O
InChIInChI=1S/C10H20O3S/c1-3-4-5-7-13-10(12)9(11)6-8-14-2/h9,11H,3-8H2,1-2H3
InChIKeyJFANVEYKDLUTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid, 2-Hydroxy-4-(Methylthio)-, Pentyl Ester (CAS 617673-80-0): A Long-Chain Methionine Hydroxy Analog Ester for Flavor, Fragrance & Specialty Nutrition


Butanoic acid, 2-hydroxy-4-(methylthio)-, pentyl ester (CAS 617673-80-0) is the pentyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a well-known methionine hydroxy analog. This compound belongs to the class of HMB alkyl esters, which differ critically in alkyl chain length. Predicted physicochemical data indicate a boiling point of 318.3 ± 27.0 °C at 760 mmHg and a logP of 2.46 . Such properties place this ester at the lower-volatility, higher-lipophilicity end of the HMB ester spectrum, directly influencing its suitability for applications where sustained release, low vapor pressure, or enhanced partitioning into non-polar phases is required.

Why Ester Chain Length Dictates Selection: Substituting Butanoic Acid, 2-Hydroxy-4-(Methylthio)-, Pentyl Ester with Shorter-Chain Analogs Risks Altered Physicochemical and Sensory Performance


HMB esters are not interchangeable. The length of the ester alkyl chain governs key performance parameters—volatility, hydrophobicity, and sensory character. For example, S-methyl thioester libraries exhibit chain-length-dependent odor potency and character [1]. Consequently, replacing the pentyl ester with a shorter-chain homolog (e.g., isopropyl ester) will increase vapor pressure and reduce lipophilicity, potentially altering release kinetics in controlled-release formulations or shifting olfactory profiles in flavor applications. The quantitative evidence below demonstrates exactly where the pentyl ester diverges from its closest analogs.

Quantitative Differentiation Guide for Butanoic Acid, 2-Hydroxy-4-(Methylthio)-, Pentyl Ester vs. Closest Analogs


Boiling Point Elevation with Chain Length: Pentyl Ester vs. Hexyl Ester

The pentyl ester exhibits a predicted boiling point of 318.3 ± 27.0 °C at 760 mmHg . In contrast, the one-methylene-higher hexyl ester (CAS 161193-00-6) has a predicted boiling point of 333.9 ± 27.0 °C . This 15.6 °C increase, attributed to the additional CH₂ group, demonstrates the predictable chain-length dependence. For formulators, the pentyl ester occupies a critical intermediate volatility window: it is significantly less volatile than shorter esters (e.g., isopropyl, ~260 °C estimated), yet more volatile than the hexyl ester, making it suitable when a balance between evaporation rate and retention is needed.

Physicochemical property Volatility Ester homologous series

Lipophilicity (LogP) Increases with Ester Chain Length: Pentyl Ester vs. Free Acid

The ACD/LogP of the pentyl ester is predicted as 2.46 . The parent free acid, 2-hydroxy-4-(methylthio)butanoic acid (CAS 583-91-5), has a significantly lower predicted ACD/LogP of 0.56 , resulting in a nearly 2-unit logP difference. This reflects the lipophilizing effect of the pentyl chain, translating to an approximately 80-fold higher predicted octanol–water partition coefficient. In practice, this means the pentyl ester will partition far more readily into lipid phases or hydrophobic matrices than the free acid or shorter-chain esters.

Partition coefficient Lipophilicity Drug/fragrance delivery

Flash Point Safety Margin: Pentyl Ester vs. Free Acid

The predicted flash point of the pentyl ester is 146.3 ± 23.7 °C , essentially identical to that of the parent acid (145.2 ± 23.7 °C) . This negligible difference indicates that esterification with pentanol does not compromise the thermal safety profile of the molecule. In contrast, shorter-chain esters typically exhibit lower flash points (e.g., ethyl or isopropyl esters, flash points < 100 °C). The pentyl ester therefore retains the favorable safety margin of the acid while delivering enhanced lipophilicity.

Flash point Process safety Handling

Procurement-Validated Application Scenarios for Butanoic Acid, 2-Hydroxy-4-(Methylthio)-, Pentyl Ester


Sustained-Release Flavor and Fragrance Formulations Requiring Intermediate Volatility

The pentyl ester's boiling point (318.3 °C) places it between shorter-chain esters (high volatility) and longer-chain esters (low volatility), making it suitable for sustained-release flavor systems where a moderate evaporation rate is desired over hours to days . This avoids the rapid headspace depletion typical of methyl or ethyl esters.

Lipid-Based Delivery Systems for Methionine Hydroxy Analog Supplementation

With a logP of 2.46, the pentyl ester partitions efficiently into lipid phases . This property can be exploited in oil-based animal feed supplements or transdermal delivery prototypes where the free acid (logP 0.56) would remain largely in the aqueous phase and exhibit poor absorption.

High-Flash-Point Processing for Industrial-Scale Fragrance Compounding

The flash point of 146.3 °C matches that of the parent acid and exceeds that of many short-chain esters . This reduces flammability hazards during heating, mixing, and spray-drying operations, making the pentyl ester a safer alternative to lower-flash-point HMB esters in manufacturing environments.

Structure–Odor Relationship Studies of HMB Ester Homologous Series

The systematic variation in chain length among HMB esters allows researchers to map odor character and potency changes. The pentyl ester, as a mid-chain member, serves as a key reference point in olfactory investigations analogous to those performed on S-methyl thioester libraries [1], where chain length profoundly influences sensory perception.

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